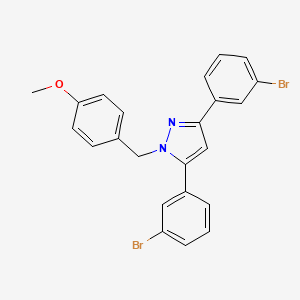
3,5-bis(3-bromophenyl)-1-(4-methoxybenzyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,5-bis(3-bromophenyl)-1-(4-methoxybenzyl)-1H-pyrazole” is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of bromophenyl and methoxybenzyl groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,5-bis(3-bromophenyl)-1-(4-methoxybenzyl)-1H-pyrazole” typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or α,β-unsaturated carbonyl compound.
Introduction of Bromophenyl Groups: Bromination of phenyl groups can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Methoxybenzyl Group: This step may involve the use of a suitable benzylating agent, such as 4-methoxybenzyl chloride, in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group.
Reduction: Reduction reactions may target the bromophenyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may lead to dehalogenated products.
Scientific Research Applications
Chemistry
In chemistry, “3,5-bis(3-bromophenyl)-1-(4-methoxybenzyl)-1H-pyrazole” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of pyrazoles are often explored for their pharmacological potential. This compound could be investigated for its ability to interact with specific biological targets.
Industry
In the industrial sector, such compounds may be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of “3,5-bis(3-bromophenyl)-1-(4-methoxybenzyl)-1H-pyrazole” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(4-bromophenyl)-1-(4-methoxybenzyl)-1H-pyrazole
- 3,5-bis(3-chlorophenyl)-1-(4-methoxybenzyl)-1H-pyrazole
- 3,5-bis(3-bromophenyl)-1-(4-hydroxybenzyl)-1H-pyrazole
Uniqueness
“3,5-bis(3-bromophenyl)-1-(4-methoxybenzyl)-1H-pyrazole” is unique due to the specific combination of bromophenyl and methoxybenzyl groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C23H18Br2N2O |
|---|---|
Molecular Weight |
498.2 g/mol |
IUPAC Name |
3,5-bis(3-bromophenyl)-1-[(4-methoxyphenyl)methyl]pyrazole |
InChI |
InChI=1S/C23H18Br2N2O/c1-28-21-10-8-16(9-11-21)15-27-23(18-5-3-7-20(25)13-18)14-22(26-27)17-4-2-6-19(24)12-17/h2-14H,15H2,1H3 |
InChI Key |
JWWRXAKQGUPJGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-dichlorobenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10931978.png)
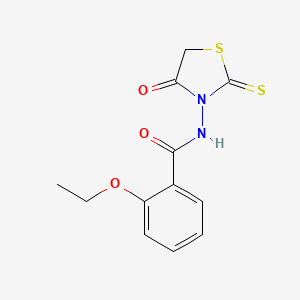
![1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(3-methoxypropyl)thiourea](/img/structure/B10932001.png)
![1-benzyl-N-(1-ethyl-1H-pyrazol-3-yl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10932004.png)
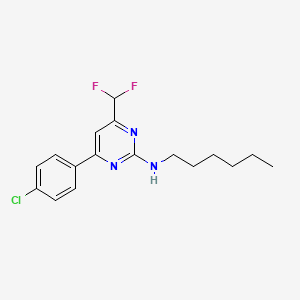
![N-(3-fluorophenyl)-3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10932023.png)
![methyl 5-{[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate](/img/structure/B10932034.png)
![1-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3-(tetrahydrofuran-2-ylmethyl)thiourea](/img/structure/B10932038.png)
![Propan-2-yl 5-(diethylcarbamoyl)-4-methyl-2-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B10932039.png)
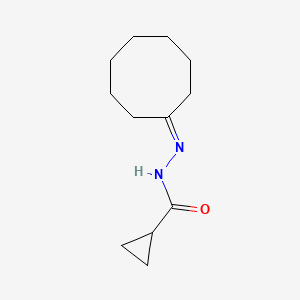
![7-methyl-2-{4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10932048.png)
![Methyl 2-[(4-bromobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10932049.png)
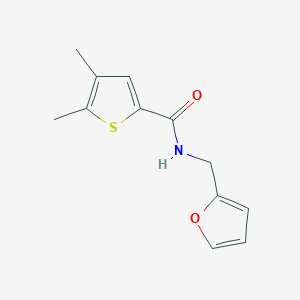
![9-(1,3-dimethyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B10932056.png)
